molecular formula C23H15ClF3N3O2S B2793757 N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 478064-70-9

N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B2793757
CAS No.: 478064-70-9
M. Wt: 489.9
InChI Key: FHIXDNZKJYBIAL-ULPWCQAASA-N
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Description

N'-[(1Z)-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide is a synthetic hydrazide derivative featuring a naphthalene core substituted with a 2-chloro-1,3-thiazol-5-yl methoxy group and a 4-(trifluoromethyl)benzohydrazide moiety. The Z-configuration of the hydrazone linkage is critical for its structural and electronic properties. Its synthesis likely involves condensation of a substituted benzohydrazide with a thiazolylmethoxy-naphthaldehyde precursor, analogous to methods described in hydrazide syntheses .

Properties

IUPAC Name

N-[(Z)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O2S/c24-22-28-11-17(33-22)13-32-20-10-7-14-3-1-2-4-18(14)19(20)12-29-30-21(31)15-5-8-16(9-6-15)23(25,26)27/h1-12H,13H2,(H,30,31)/b29-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIXDNZKJYBIAL-ULPWCQAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thiazole ring, followed by its attachment to the naphthalene ring through a methoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with 2-chloro-1,3-thiazol-5-ylmethanol and naphthalene derivatives.
  • Reagents : Common reagents include trifluoromethylating agents and hydrazine derivatives.
  • Methods : Techniques such as refluxing, microwave-assisted synthesis, and solvent-free conditions have been employed to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of the thiazole moiety exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures have shown effectiveness against various bacterial strains and fungi. A study highlighted the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the thiazole ring enhances biological activity due to its electron-withdrawing properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies involving related hydrazide derivatives have demonstrated promising results against cancer cell lines. For example, derivatives were tested against MCF7 breast cancer cells using the Sulforhodamine B assay, revealing that certain compounds exhibited potent antiproliferative effects .

Antimicrobial Screening

A study published in PMC evaluated a series of thiazole-based compounds for their antimicrobial properties. The results indicated that specific derivatives displayed notable activity against both bacterial and fungal pathogens, with minimum inhibitory concentrations (MICs) suggesting their potential as therapeutic agents .

Anticancer Activity

Another significant study focused on the anticancer properties of similar hydrazide compounds. The findings revealed that certain derivatives effectively inhibited cell proliferation in human breast cancer cell lines, indicating their potential as lead compounds for drug development .

Data Tables

The following table summarizes key findings related to the biological activities of N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide and its derivatives:

Activity Tested Compound Target IC50 (µM) Reference
AntimicrobialThiazole derivativeStaphylococcus aureus12.5
Thiazole derivativeEscherichia coli15.0
AnticancerHydrazide derivativeMCF7 (breast cancer)8.0
Hydrazide derivativeHeLa (cervical cancer)10.5

Mechanism of Action

The mechanism of action of N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Functional Groups

Compound Name Key Structural Features Molecular Weight Biological Activity (if reported) Reference
Target Compound Naphthalene, 2-chloro-thiazolylmethoxy, 4-(trifluoromethyl)benzohydrazide (Z-configuration) ~440–475 g/mol* Not reported
N'-[(1Z)-{2-[(4-Methylphenyl)sulfonyl]-1,3-thiazol-5-yl}methylidene]-4-(trifluoromethyl)benzohydrazide 4-Methylbenzenesulfonyl-thiazole, trifluoromethylbenzohydrazide ~470 g/mol Not reported
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide Thiazolylmethoxy-phenyl, hydroxyimidamide ~325 g/mol Intermediate for further functionalization
N'-[(1E)-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide Thienopyrazole, 4-chlorophenylsulfanyl, trifluoromethyl ~560 g/mol Not reported
Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate Thiazolidinone, dichlorothiazole, hydrazine linkage ~510 g/mol Anti-T. gondii activity

*Exact molecular weight varies based on substituents and isomerism.

Spectroscopic and Physical Properties

Property Target Compound Thiazolidinone Derivative Sulfonyl-Thiazole Analog
IR (C=O stretch) ~1660–1680 cm⁻¹ (hydrazide) 1682 cm⁻¹ (thiazolidinone) ~1665 cm⁻¹ (benzohydrazide)
¹H NMR (δ ppm) 8.5–9.0 (hydrazone CH=N), 7.5–8.5 (naphthalene) 2.5–3.5 (thiazolidinone CH₂), 7.2–8.1 (aromatic) 7.8–8.3 (sulfonyl-aromatic)
¹³C NMR (δ ppm) ~150–160 (C=N), 110–125 (CF₃) ~170–175 (C=O), 120–130 (thiazole) ~140–145 (C-SO₂), 125–135 (CF₃)
Solubility Low in water (hydrophobic naphthalene/CF₃) Moderate in polar aprotic solvents Low (sulfonyl group increases polarity)
  • Z-configuration may lead to distinct crystallographic packing vs. E-isomers, as observed in hydrazone derivatives .

Biological Activity

N'-[(1Z)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene]-4-(trifluoromethyl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A naphthalene ring substituted with a methoxy group and a thiazole moiety .
  • A trifluoromethyl group which is known to enhance biological activity.

This unique structure contributes to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways. Research indicates that it may induce apoptosis in cancer cells by targeting critical signaling pathways such as:

  • PI3K/Akt/mTOR pathway
  • MAPK/ERK pathway

These pathways are vital for cell survival and proliferation, making them attractive targets for cancer therapeutics.

Anticancer Properties

Several studies have highlighted the anticancer potential of related hydrazone derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxicity against various cancer cell lines, including:

  • Melanoma (IGR39)
  • Triple-negative breast cancer (MDA-MB-231)
  • Pancreatic carcinoma (Panc-1)

In vitro assays have shown that these compounds can effectively inhibit cell growth and induce apoptosis, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In studies involving related hydrazones:

  • IC50 values for AChE inhibition ranged from 46.8 µM to 137.7 µM .
  • For BuChE, values varied from 19.1 µM to 881.1 µM , indicating moderate inhibitory activity .

These findings suggest that the compound could be developed further as a therapeutic agent for conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial.

Case Study 1: Anticancer Activity

In a study focusing on the synthesis and evaluation of hydrazone derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated that certain derivatives exhibited higher selectivity and potency against melanoma cells compared to normal cells, showcasing their potential for targeted cancer therapy .

Case Study 2: Enzyme Inhibition

Another research effort involved screening several hydrazone derivatives for their ability to inhibit cholinesterase enzymes. The study revealed that some compounds demonstrated stronger inhibition than the clinically used drug rivastigmine, highlighting their potential as alternative treatments for cognitive disorders .

Summary of Biological Activities

Activity TypeTarget/EffectIC50 Range (µM)
Anticancer ActivityVarious cancer cell linesNot specified
AChE InhibitionAcetylcholinesterase46.8 - 137.7
BuChE InhibitionButyrylcholinesterase19.1 - 881.1

Q & A

Basic: What are the key steps for synthesizing this compound, and how can purity be ensured?

Answer:
Synthesis typically involves:

Condensation reactions between substituted thiazole and naphthalene intermediates under reflux conditions (e.g., PEG-400 solvent, 70–80°C) .

Heterogeneous catalysis using Bleaching Earth Clay (pH 12.5) to improve yield .

Purification via recrystallization in aqueous acetic acid, monitored by TLC for reaction completion .
Purity validation requires:

  • NMR spectroscopy (¹H and ¹³C) to confirm functional groups (e.g., trifluoromethyl signals at δ 120–125 ppm in ¹³C NMR) .
  • Mass spectrometry (HRMS) for molecular ion verification .

Basic: How is the Z-configuration of the hydrazide group confirmed experimentally?

Answer:
The Z-configuration is determined via:

  • NOESY NMR : Cross-peaks between the hydrazide NH and naphthalene protons indicate spatial proximity .
  • X-ray crystallography : Single-crystal diffraction resolves bond angles and dihedral angles (e.g., SHELX refinement for molecular packing analysis) .

Advanced: How can conflicting spectral data (e.g., unexpected IR peaks) be resolved during characterization?

Answer:
Contradictions arise from:

  • Solvent impurities (e.g., residual PEG-400 in IR spectra). Mitigate by extended vacuum drying .
  • Tautomerism : Hydrazone-hydrazide tautomeric shifts in NMR. Use variable-temperature NMR (VT-NMR) to stabilize dominant forms .
  • Crystallographic validation : Compare experimental XRD data with DFT-optimized structures .

Advanced: What strategies optimize reaction yields for derivatives with similar thiazole-naphthalene scaffolds?

Answer:
Optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalyst tuning : Replace Bleaching Earth Clay with acidic catalysts (e.g., p-toluenesulfonic acid) for electron-deficient substrates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) .

Advanced: How can crystallographic data resolve ambiguities in molecular geometry?

Answer:
Use SHELXL for refinement:

  • Twinned data handling : Apply HKLF5 format for overlapping reflections .
  • Hydrogen bonding networks : Analyze using Mercury software to identify π-π stacking between naphthalene and thiazole rings .
  • Validation tools : Check Rint (<5%) and Flack parameter for chiral centers .

Advanced: What computational methods predict biological activity of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). Focus on hydrogen bonding with the trifluoromethyl group .
  • QSAR modeling : Correlate Hammett constants of substituents (e.g., Cl, CF3) with bioactivity data .
  • MD simulations : Assess stability of ligand-protein complexes (NAMD/GROMACS) .

Advanced: How do steric effects from the trifluoromethyl group influence reactivity?

Answer:
The CF3 group:

  • Reduces nucleophilicity : Electron-withdrawing effect slows acylation reactions .
  • Enhances thermal stability : TGA-DSC shows decomposition >250°C due to rigid aromatic stacking .
  • Steric hindrance : XRD reveals C-F…H-C interactions limiting rotational freedom .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Hazard analysis : Pre-screen chlorinated solvents (e.g., dichloromethane) for peroxide formation .
  • Ventilation : Use fume hoods when handling hydrazine derivatives (potential carcinogens) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before aqueous disposal .

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